Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H11N3O4S2 and its molecular weight is 325.36. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate has been studied for its properties as a corrosion inhibitor. In a study focusing on its derivative ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-3), it demonstrated significant inhibition effects on mild steel corrosion, making it potentially useful in industrial pickling processes. This was analyzed using gravimetric methods, potentiodynamic polarization, electrochemical impedance spectroscopy, and corroborated by SEM and AFM surface morphology examinations (Dohare et al., 2017).
Peptide Synthesis
The compound has also been utilized in peptide synthesis. A study by M. J. Amaral in 1969 highlighted the use of a similar compound, the 2-(p-nitrophenylthio)ethyl group, as a protective group in peptide synthesis. This group showed advantages in its selective removal and stability (Amaral, 1969).
Antiglaucoma Activity
A derivative of this compound was involved in the synthesis of pyrazole carboxylic acid derivatives, which showed promising antiglaucoma activity. These derivatives were effective in inhibiting carbonic anhydrase isoenzymes, demonstrating potential as a treatment for glaucoma (Kasımoğulları et al., 2010).
Molecular Interactions and Crystal Structure
The compound's derivatives have been analyzed for their molecular interactions and crystal structure. A study on 9H-thioxanthen-9-one derivatives, including similar compounds, assessed the role of different substituent groups in determining supramolecular motifs, providing insight into molecular and crystal engineering (Jacob et al., 2011).
Properties
IUPAC Name |
ethyl 4-amino-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-2-19-11(16)9-10(13)14(12(20)21-9)7-4-3-5-8(6-7)15(17)18/h3-6H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPBBHFYZDISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=CC=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.